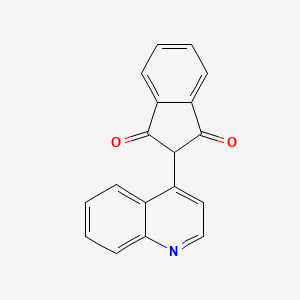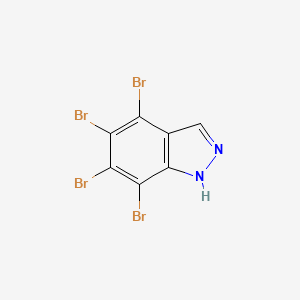
2,4-Dibromo-1-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-1-ethynylbenzene is an organic compound with the molecular formula C8H4Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and an ethynyl group is attached at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dibromo-1-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of ethynylbenzene. The reaction typically proceeds as follows:
Bromination: Ethynylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce bromine atoms at the 2nd and 4th positions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors and automated purification systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-1-ethynylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the ethynyl group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used to introduce nitro groups.
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) can be used to replace the ethynyl group with other nucleophiles.
Oxidation: Potassium permanganate (KMnO4) can oxidize the ethynyl group to a carboxylic acid.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce the bromine atoms to hydrogen.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield 2,4-dibromo-1-nitrobenzene .
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-1-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-1-ethynylbenzene involves its interaction with various molecular targets. The bromine atoms and the ethynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules in the system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-1-ethynylbenzene: Similar structure but with chlorine atoms instead of bromine.
2,4-Dibromo-1-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
2,4-Dibromo-1-phenylacetylene: Similar structure but with a phenylacetylene group instead of an ethynyl group.
Uniqueness
2,4-Dibromo-1-ethynylbenzene is unique due to the presence of both bromine atoms and an ethynyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H4Br2 |
|---|---|
Molekulargewicht |
259.92 g/mol |
IUPAC-Name |
2,4-dibromo-1-ethynylbenzene |
InChI |
InChI=1S/C8H4Br2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H |
InChI-Schlüssel |
ASPPVMKAGABRKI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=C(C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)

![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)



![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)

![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)

